molecular formula C24H23ClN2O5S B11471540 methyl [4-(3-chlorophenyl)-2,5-dioxo-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [4-(3-chlorophenyl)-2,5-dioxo-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11471540
M. Wt: 487.0 g/mol
InChI Key: JTJITLHENCOHRM-UHFFFAOYSA-N
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Description

METHYL 2-[4-(3-CHLOROPHENYL)-2,5-DIOXO-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound that features a thiazolopyridine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as chlorophenyl, propan-2-yloxyphenyl, and thiazolopyridine, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of METHYL 2-[4-(3-CHLOROPHENYL)-2,5-DIOXO-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thiazolopyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the thiazolopyridine core.

    Attachment of the Propan-2-yloxyphenyl Group: This can be done through an etherification reaction.

    Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

METHYL 2-[4-(3-CHLOROPHENYL)-2,5-DIOXO-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

METHYL 2-[4-(3-CHLOROPHENYL)-2,5-DIOXO-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Materials Science: The compound’s properties may be explored for the development of new materials with specific functionalities.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of METHYL 2-[4-(3-CHLOROPHENYL)-2,5-DIOXO-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to METHYL 2-[4-(3-CHLOROPHENYL)-2,5-DIOXO-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE include other thiazolopyridine derivatives. These compounds share the thiazolopyridine core but differ in the substituents attached to the core. The uniqueness of METHYL 2-[4-(3-CHLOROPHENYL)-2,5-DIOXO-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C24H23ClN2O5S

Molecular Weight

487.0 g/mol

IUPAC Name

methyl 2-[4-(3-chlorophenyl)-2,5-dioxo-7-(4-propan-2-yloxyphenyl)-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C24H23ClN2O5S/c1-14(2)32-18-9-7-15(8-10-18)19-12-20(28)27(17-6-4-5-16(25)11-17)23-22(19)33-24(30)26(23)13-21(29)31-3/h4-11,14,19H,12-13H2,1-3H3

InChI Key

JTJITLHENCOHRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C3=C2SC(=O)N3CC(=O)OC)C4=CC(=CC=C4)Cl

Origin of Product

United States

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